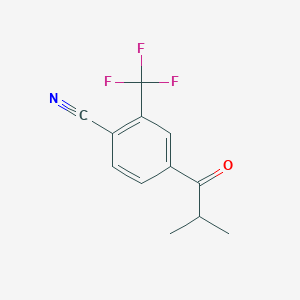
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride is a chemical compound that features a tetrahydropyran ring attached to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2H-Pyran-2-one, tetrahydro-6-nonyl-, (S)-: This compound shares a similar tetrahydropyran ring structure but differs in its substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have different core structures but may exhibit similar biological activities.
Uniqueness
(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride is unique due to its specific combination of the tetrahydropyran ring and ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
(1S)-1-(oxan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1 |
InChIキー |
BVZIEWDHTICZPG-OXIGJRIQSA-N |
異性体SMILES |
C[C@@H](C1CCCCO1)N.Cl |
正規SMILES |
CC(C1CCCCO1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


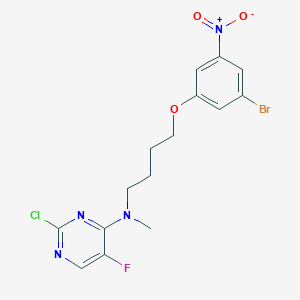
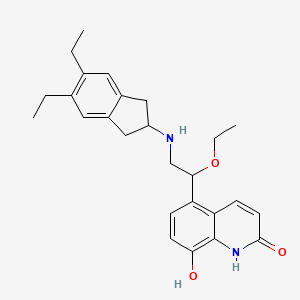
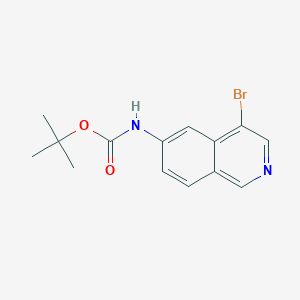
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
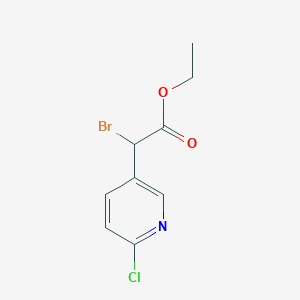
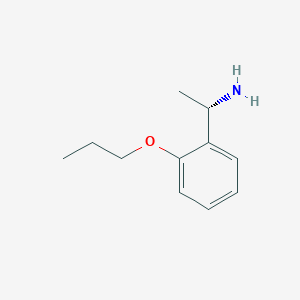
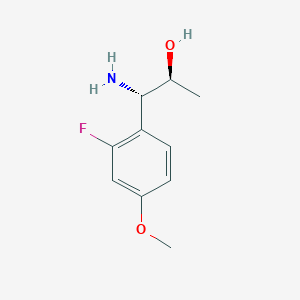
![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

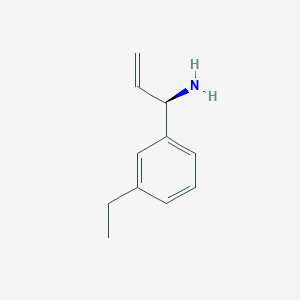
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)
